tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate
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Overview
Description
tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is a piperidine derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate typically involves the reaction of 3-amino-4-ethylpiperidine with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding how modifications to the piperidine ring affect biological activity .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in the development of new drugs targeting various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its versatility and reactivity in various chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
- tert-Butyl 3-amino-4-methylpiperidine-1-carboxylate
- tert-Butyl 3-amino-4-isopropylpiperidine-1-carboxylate
- tert-Butyl 3-amino-4-phenylpiperidine-1-carboxylate
Uniqueness: tert-Butyl 3-amino-4-ethylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. The ethyl group at the 4-position provides distinct steric and electronic properties, influencing its reactivity and biological activity compared to similar compounds .
Properties
IUPAC Name |
tert-butyl 3-amino-4-ethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-9-6-7-14(8-10(9)13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDKNHCJVIZZSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(CC1N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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